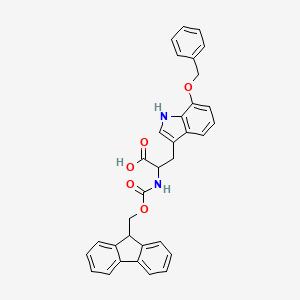

Fmoc-7-benzyloxy-DL-tryptophan

Description

Significance of Non-Canonical Amino Acids in Peptide Science

The foundation of life's proteins and peptides is built from a set of 20 canonical amino acids. However, medicinal chemists and chemical biologists are not restricted to this natural toolkit. The exploration and incorporation of non-canonical amino acids (ncAAs), which are amino acids not naturally encoded in the genome, have become a cornerstone of modern peptide science. Current time information in Bangalore, IN.sigmaaldrich.com The introduction of ncAAs into peptide sequences is a powerful strategy for enhancing their therapeutic potential. echemi.com These modifications can confer a range of desirable properties, such as increased metabolic stability against enzymatic degradation, improved receptor binding affinity and selectivity, and unique conformational constraints that can optimize biological activity. echemi.comalfa-chemistry.com By expanding the chemical diversity far beyond what nature offers, ncAAs enable the creation of "designer" peptides with improved drug-like characteristics, surmounting many of the limitations of natural peptide-based therapeutics, such as poor bioavailability. Current time information in Bangalore, IN.sigmaaldrich.com

Overview of Tryptophan Derivatives in Research

Tryptophan, with its unique indole (B1671886) side chain, is a particularly valuable target for modification. Tryptophan and its derivatives are precursors to numerous secondary metabolites, including many indole alkaloids with significant biological activities. chim.it The indole ring itself is a privileged scaffold in medicinal chemistry and can be functionalized at various positions to modulate the properties of the parent amino acid. chim.itthieme-connect.com

Research into tryptophan derivatives is extensive, with applications ranging from their use as building blocks in the synthesis of complex natural products to their role as probes for studying protein structure and function. chim.itnih.gov The fluorescence of the indole ring is sensitive to its local environment, making tryptophan derivatives useful tools for investigating peptide-membrane interactions and protein folding. uark.edunih.gov Modifications on the indole ring, such as at the C4, C5, C6, or C7 positions, can significantly influence a peptide's properties. uniurb.itrsc.org Specifically, substitutions at the 7-position are synthetically accessible and have been shown to be tolerated in various biological systems, making 7-substituted tryptophans valuable components for creating novel peptide structures, including stapled and cyclic peptides. uniurb.itnih.govresearchgate.net 7-Benzyloxy-DL-tryptophan is one such derivative, where the benzyloxy group serves as a sterically significant and chemically versatile modification at the 7-position of the indole ring. sigmaaldrich.com

Contextualization of Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS) Methodologies

The synthesis of peptides with a defined sequence is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. The α-amino group of the incoming amino acid must be temporarily blocked to ensure that it forms a peptide bond with the carboxyl group of the resin-bound chain in a controlled manner.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used α-amino protecting groups in modern SPPS. nih.gov Introduced by Carpino and Han, the Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while being stable to the acidic conditions often used to cleave the finished peptide from the resin and remove side-chain protecting groups. nih.gov This "orthogonal" protection strategy allows for the selective deprotection of the α-amino group at each step of the synthesis without disturbing other protecting groups. nih.gov Fmoc-based SPPS is favored for its milder reaction conditions compared to older Boc/Benzyl (B1604629) strategies, which is particularly advantageous for the synthesis of complex peptides or those containing sensitive modifications like glycosylation or phosphorylation. nih.gov Therefore, a compound like Fmoc-7-benzyloxy-DL-tryptophan is designed specifically as a ready-to-use building block for incorporation into peptides via Fmoc-SPPS.

Detailed Research Findings

Chemical Properties

The key chemical features of this compound are presented in the table below. The Fmoc group enables its direct use in automated or manual SPPS protocols. The benzyloxy group on the indole ring serves a dual purpose: it acts as a protecting group for the 7-hydroxy functionality and as a bulky substituent that can be used to probe or influence molecular interactions. The DL-racemic mixture indicates that it contains both the D- and L-enantiomers, which can be used to create peptides with non-natural stereochemistry.

| Property | Value |

|---|---|

| CAS Number | 1219174-46-5 echemi.com |

| Molecular Formula | C₃₃H₂₈N₂O₅ echemi.com |

| Molecular Weight | 532.6 g/mol echemi.com |

| IUPAC Name | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(benzyloxy)-1H-indol-3-yl)propanoic acid echemi.com |

| Physical Form | Solid sigmaaldrich.com |

Synthetic Utility and Research Implications

The true research value of this compound lies in its application as a synthetic building block. Research on late-stage functionalization of peptides has highlighted the C7 position of tryptophan as an accessible site for modification. nih.govresearchgate.net The ability to introduce substituents at this position opens avenues for creating diverse peptide scaffolds that are not easily accessible through traditional methods. nih.gov

Studies have shown that rhodium-catalyzed C(7)-H activation allows for the direct modification of tryptophan residues already within a peptide sequence. nih.gov This underscores the importance of the C7 position as a strategic point for chemical ligation or peptide cyclization. By synthesizing a peptide with this compound, a researcher can later remove the benzyl protecting group to reveal a reactive 7-hydroxy-tryptophan residue. This hydroxyl group can then be used as a handle for further modifications, such as attaching fluorescent labels, cross-linking agents, or drug molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O5/c36-32(37)29(17-22-18-34-31-23(22)15-8-16-30(31)39-19-21-9-2-1-3-10-21)35-33(38)40-20-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h1-16,18,28-29,34H,17,19-20H2,(H,35,38)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXUXQYKTBDHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Peptide and Peptidomimetic Synthesis

Incorporation of Fmoc-7-Benzyloxy-DL-Tryptophan into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. nih.gov The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is standard, offering an orthogonal protection strategy where the Fmoc group is removed by a base, while side-chain protecting groups are typically acid-labile. peptide.comnih.gov Incorporating a sterically hindered and modified residue like this compound into an SPPS protocol requires careful optimization.

The synthesis of peptides containing sterically hindered amino acids, such as those with bulky side-chain protecting groups like the benzyloxy group on tryptophan, can be challenging. cem.com Traditional coupling methods may result in slow reaction rates and low yields. researchgate.net To overcome these issues, more potent activating reagents and optimized conditions are necessary.

Microwave-enhanced SPPS has been shown to drive difficult couplings of bulky amino acids to completion efficiently. cem.com Furthermore, the choice of coupling reagent is critical. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can be inefficient for hindered couplings, modern reagents, particularly aminium/uronium and phosphonium (B103445) salts, offer superior performance by achieving high coupling rates with minimal side reactions. researchgate.netbachem.com

Below is a table of coupling reagents often employed for hindered amino acid incorporation:

| Reagent Class | Examples | Key Advantages for Hindered Couplings |

|---|---|---|

| Phosphonium Salts | PyAOP, PyBOP | Highly effective for coupling sterically hindered amino acids like Cα,α-disubstituted glycines. researchgate.net |

| Aminium/Uronium Salts | HATU, HBTU, COMU | Generate highly reactive intermediates, leading to rapid and efficient amide bond formation with low racemization. bachem.com |

| Other | TFFH | Used for the in situ preparation of Fmoc-amino acid fluorides, which are highly reactive and particularly useful for coupling hindered residues. nih.govbachem.com |

The tryptophan indole (B1671886) side chain is susceptible to modification during the final acidolytic cleavage step of SPPS, where the peptide is detached from the resin and side-chain protecting groups are removed. unifi.itnih.gov Reactive cationic species generated from other protecting groups or the resin linker can alkylate the nucleophilic indole ring. sigmaaldrich.com

Protecting the indole nitrogen, as in this compound, is a primary strategy to prevent such side reactions. The benzyloxy group shields the indole from electrophilic attack. However, the cleavage cocktail must be carefully formulated with "scavengers" to quench these reactive cations. sigmaaldrich.com The most common side reaction involves modification by carbocations, particularly the tert-butyl cation released from Boc or t-Bu protecting groups. peptide.compeptide.com

A table of common scavengers and their functions is provided below:

| Scavenger | Function | Typical Concentration in TFA |

|---|---|---|

| Water | Acts as a carbocation scavenger and helps suppress side reactions. | 2.5-5% |

| Triisopropylsilane (TIS) | A highly effective scavenger for tert-butyl and other carbocations. | 2.5% |

| Ethanedithiol (EDT) | Quenches t-butyl cations and aids in the removal of trityl groups from cysteine residues, while also preventing acid-catalyzed oxidation of tryptophan. sigmaaldrich.com | 2.5% |

| Thioanisole | A scavenger used in more complex cleavage mixtures like Reagent K to protect against various side reactions. nih.govsigmaaldrich.com | 5% |

The use of a cocktail such as Trifluoroacetic acid (TFA)/TIS/water (95:2.5:2.5) is often sufficient for most sequences when appropriate protecting groups are used. sigmaaldrich.com

Design and Synthesis of Bioactive Peptides Incorporating 7-Benzyloxy-DL-Tryptophan

Tryptophan residues play crucial roles in the structure and function of many bioactive peptides. rsc.org They can be involved in receptor binding, membrane interaction, and maintaining the peptide's three-dimensional fold. nih.govnih.gov Introducing a modified tryptophan, such as 7-benzyloxy-DL-tryptophan, allows for the fine-tuning of these properties to enhance therapeutic potential. Bioactive peptides can be derived from various sources or produced through chemical synthesis. nih.govmdpi.com

The conformation of a peptide is critical to its biological activity. Tryptophan's bulky indole side chain can significantly influence peptide structure, often participating in stabilizing interactions like hydrogen bonds or forming motifs such as "tryptophan zippers," where inter-strand packing of tryptophan residues helps stabilize β-hairpin structures. nih.govscielo.br

The introduction of a large benzyloxy group at the 7-position of the indole ring imposes significant steric constraints. This substitution can be expected to influence the preferred side-chain dihedral angles (χ1 and χ2), thereby altering the local conformation around the tryptophan residue. nih.gov This modification could be strategically employed to either enforce or disrupt specific secondary structures, such as β-turns or α-helices, depending on the peptide sequence and desired outcome. By restricting the conformational freedom of the tryptophan side chain, the 7-benzyloxy group can pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for a biological target.

Development of Peptidomimetics Featuring 7-Benzyloxy-DL-Tryptophan

While peptides have high potency and specificity, they often suffer from poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to overcome these limitations by incorporating non-natural structural elements that mimic the function of natural peptides while resisting enzymatic degradation. nih.govdntb.gov.uanih.gov

Aza-peptides are a class of peptidomimetics where the α-carbon (Cα) of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This fundamental backbone modification has profound consequences for the molecule's properties.

Enhanced Stability: The resulting semicarbazone linkage is not a substrate for proteases, which recognize and cleave natural amide bonds. This Cα-to-N substitution confers significant resistance to enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of the peptide. nih.govdntb.gov.ua

Non-Chiral Structure: When the Cα is replaced by nitrogen, the resulting aza-amino acid residue is no longer a chiral center. This can simplify synthesis and stereochemical analysis. nih.gov

Conformational Influence: The substitution also introduces conformational constraints, often promoting the formation of β-turn structures, which can be crucial for biological activity. nih.govacs.org

The development of an aza-analog of 7-benzyloxy-tryptophan would combine the structural and protective features of the modified side chain with the enhanced stability of the aza-peptide backbone. The synthesis of aza-peptides containing sensitive residues like aza-tryptophan has been a challenge, particularly due to the lability of the indole ring under acidic conditions. nih.govacs.org However, recent advances in synthetic protocols, including the use of alternative protecting groups and milder reaction conditions, have made the incorporation of such residues more feasible. nih.gov The resulting aza-peptidomimetic would be a promising candidate for therapeutic development, leveraging both side-chain modification and backbone engineering to achieve superior pharmacological properties.

Utility in Peptide Library Synthesis for Screening Applications

The incorporation of modified amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. These non-canonical residues expand the chemical diversity of the library far beyond that achievable with the 20 proteinogenic amino acids, offering the potential to identify peptides with enhanced binding affinity, specificity, and metabolic stability. This compound represents a valuable building block in this context, providing a means to introduce a bulky, hydrophobic, and chemically functionalizable moiety at a specific position within a peptide sequence. The 7-benzyloxy group on the indole ring of tryptophan can modulate the electronic and steric properties of the amino acid, influencing the conformation and binding characteristics of the resulting peptides.

The synthesis of peptide libraries is a cornerstone of modern high-throughput screening, enabling the rapid evaluation of millions of unique peptide sequences for their ability to interact with a biological target of interest. nih.govamericanpeptidesociety.org Methodologies such as solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry are well-established for the creation of these libraries. nih.govresearchgate.netresearchgate.net In this framework, Fmoc-protected amino acid derivatives, including modified versions like this compound, are sequentially coupled to a growing peptide chain on a solid support.

The utility of incorporating 7-substituted tryptophan analogs, such as this compound, into peptide libraries stems from the diverse roles that the tryptophan residue can play in molecular recognition. The indole side chain can participate in a variety of non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions. By modifying the indole ring at the 7-position with a benzyloxy group, the physicochemical properties of the tryptophan residue are altered, which can lead to novel binding modes and improved affinity for a target protein.

While direct research findings on the specific use of this compound in large-scale screening libraries are not extensively detailed in publicly available literature, the principles of combinatorial chemistry and the known impact of tryptophan modifications suggest its potential utility. anaspec.com The benzyloxy group can serve as a handle for further chemical modification, allowing for the creation of secondary libraries with even greater diversity.

The screening of such libraries can be performed using various techniques, including phage display, mRNA display, and one-bead-one-compound (OBOC) methods. kmdbioscience.comnih.govcreative-peptides.com These high-throughput screening platforms are designed to identify "hit" compounds from vast libraries that exhibit a desired biological activity. nih.gov Peptides identified from libraries containing 7-benzyloxy-tryptophan could serve as lead compounds for the development of new therapeutics or as molecular probes to investigate biological processes.

Below is a hypothetical data table illustrating the type of information that would be generated from the screening of a peptide library containing 7-benzyloxy-DL-tryptophan.

| Library ID | Peptide Sequence (X = 7-benzyloxy-tryptophan) | Target Protein | Binding Affinity (Kd, nM) | Assay Type |

|---|---|---|---|---|

| LIB-TrpOBn-001 | Ac-Gly-X-Ala-Val-NH2 | Protein Kinase A | 500 | Fluorescence Polarization |

| LIB-TrpOBn-002 | Ac-Leu-Ser-X-Tyr-NH2 | p53 | 1200 | ELISA |

| LIB-TrpOBn-003 | Ac-Arg-X-Gly-Phe-NH2 | Thrombin | 850 | Enzyme Inhibition Assay |

| LIB-TrpOBn-004 | Ac-Trp-Ala-X-His-NH2 | MDM2 | 300 | Surface Plasmon Resonance |

Investigative Roles in Biochemical and Biological Systems

Use as a Building Block in Protein Engineering and Protein Modification Studies

In the field of protein engineering, modified amino acids like Fmoc-7-benzyloxy-DL-tryptophan are indispensable tools. nih.gov They are used as building blocks to create synthetic peptides and proteins with novel properties or to study the specific roles of individual amino acid residues. researchgate.net The Fmoc protecting group facilitates its use in automated peptide synthesizers, where it can be incorporated at specific sites within a peptide sequence. Once the peptide is synthesized, the Fmoc group is removed, leaving the 7-benzyloxy-tryptophan residue as part of the final structure.

This site-specific modification allows researchers to introduce a bulky, non-natural analogue of tryptophan. Tryptophan residues are often critical for protein structure and function, playing roles in protein folding, stability, and interactions with other molecules through hydrophobic and aromatic stacking interactions. mdpi.comresearchgate.net By replacing a natural tryptophan with 7-benzyloxy-tryptophan, scientists can systematically probe the importance of the size, shape, and electronic environment of the indole (B1671886) side chain at that position.

The introduction of 7-benzyloxy-tryptophan into a protein sequence is a powerful strategy for elucidating structure-function relationships. Tryptophan often resides in critical regions of proteins, such as active sites of enzymes or at the interface of protein-protein interactions. mdpi.com By substituting the natural residue with this larger analogue, researchers can observe the resulting changes in protein activity, stability, or binding affinity.

For example, if the substitution at a specific position with 7-benzyloxy-tryptophan leads to a loss of function, it suggests that the space in that region is tightly constrained and that the bulk of the benzyloxy group disrupts a critical interaction. Conversely, if the modification has little effect, it may indicate that the region is more flexible and tolerant of larger residues. These types of studies provide detailed insights into the molecular architecture required for a protein's biological activity.

Exploration of Tryptophan Metabolism Pathways Using Modified Analogues

Tryptophan is a precursor to a wide array of bioactive molecules, including the neurotransmitter serotonin (B10506), the hormone melatonin, and metabolites of the kynurenine (B1673888) pathway. wikipedia.orgnih.gov These metabolic pathways are crucial for numerous physiological functions, from neurotransmission to immune regulation. nih.govnih.gov Modified analogues of tryptophan can be used as chemical probes to study these complex pathways.

By introducing a derivative like 7-benzyloxy-DL-tryptophan into a biological system, researchers can investigate how the enzymes within these pathways interact with modified substrates. This can help identify the substrate specificity of key enzymes such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov Observing whether 7-benzyloxy-tryptophan is processed, acts as an inhibitor, or is ignored by the metabolic machinery provides valuable information about the structural requirements for enzymatic activity and can aid in the design of specific inhibitors for therapeutic purposes. nih.gov

Research into Receptor Binding and Modulation via Tryptophan Analogues

Tryptophan and its derivatives play significant roles in interacting with various cellular receptors. As the direct precursor to serotonin, tryptophan's availability influences serotonergic neurotransmission, which is mediated by a family of serotonin receptors. wikipedia.orgebi.ac.uk Furthermore, as an amino acid, its transport into cells is mediated by specific amino acid transporters. Tryptophan analogues are therefore valuable for studying these interactions.

Serotonin, or 5-hydroxytryptamine (5-HT), is synthesized from tryptophan and is a key neurotransmitter involved in regulating mood, cognition, and sleep. ebi.ac.uknih.gov The diverse effects of serotonin are mediated by at least 14 different receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7). ebi.ac.ukmdpi.com Tryptophan analogues can be used to probe the binding pockets of these receptors and to develop new therapeutic agents. By modifying the structure of the tryptophan indole ring, as in 7-benzyloxy-tryptophan, researchers can create compounds that may selectively bind to certain serotonin receptor subtypes, potentially acting as agonists or antagonists. nih.gov Such studies are crucial for understanding the pharmacology of these receptors and for developing drugs for psychiatric conditions like depression and anxiety. mdpi.com

The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a protein that transports large neutral amino acids, including tryptophan, across cell membranes. digitellinc.com It is highly expressed in certain tissues, such as the blood-brain barrier, and is overexpressed in many types of cancer cells to meet their high demand for nutrients. digitellinc.comnih.gov This makes LAT1 an attractive target for anticancer drug development.

Research has been conducted to evaluate a series of benzyloxy-L-tryptophan derivatives as potential inhibitors of LAT1. nih.gov These studies systematically investigated how the position of the benzyloxy group on the tryptophan indole ring affects the compound's ability to block the transporter's function.

A key finding from these studies was the dramatic effect of the positional isomerism of the benzyloxy group on LAT1 inhibitory activity. nih.gov A study using HT-29 human colon carcinoma cells, which have high levels of LAT1 expression, compared the inhibitory potency of four isomers: 4-, 5-, 6-, and 7-benzyloxy-L-tryptophan. nih.govresearchgate.netscispace.com

The results demonstrated a clear structure-activity relationship. The 5-benzyloxy-L-tryptophan isomer was the most potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 19 μM for blocking the uptake of radiolabeled L-leucine. nih.govnih.gov In stark contrast, the 4-, 6-, and 7-benzyloxy-L-tryptophan isomers showed no significant inhibition of LAT1 at concentrations up to 100 μM. nih.govx-mol.com This indicates that the binding pocket of the LAT1 transporter is highly sensitive to the substitution pattern on the tryptophan indole ring, and that a substituent at the 5-position is well-tolerated or even favorable for binding, while substituents at the 4-, 6-, and 7-positions are detrimental to inhibitory activity. nih.gov Furthermore, none of the benzyloxy-L-tryptophan derivatives were found to be transported by LAT1, indicating they act as blockers rather than substrates. nih.govresearchgate.net

Interactive Data Table: Inhibitory Potency of Benzyloxy-L-Tryptophan Isomers on LAT1

| Compound | Position of Benzyloxy Group | IC50 (μM) for LAT1 Inhibition |

| 5-benzyloxy-L-tryptophan | 5 | 19 |

| 4-benzyloxy-L-tryptophan | 4 | >100 |

| 6-benzyloxy-L-tryptophan | 6 | >100 |

| 7-benzyloxy-L-tryptophan | 7 | >100 |

Data sourced from studies on [3H]-L-leucine uptake in HT-29 cells. nih.gov

Assessment of L-Type Amino Acid Transporter (LAT1) Inhibition by Benzyloxy-Tryptophan Derivatives

Development of Biochemical Probes for Cellular and Molecular Research

The development of sophisticated biochemical probes is crucial for elucidating the intricacies of cellular functions and molecular interactions. This compound is a valuable precursor in the creation of such probes, primarily due to the unique spectral characteristics that can be conferred by the 7-benzyloxy-substituted indole ring and the utility of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in peptide synthesis.

The intrinsic fluorescence of tryptophan is highly sensitive to its immediate environment, making it a natural probe for studying protein structure, folding, and interactions. chapman.edubmglabtech.com However, the fluorescence signals from multiple tryptophan residues in a protein can be difficult to resolve. nih.gov The introduction of modified tryptophan analogs with distinct photophysical properties can overcome this limitation.

Substitutions on the indole ring can significantly alter the fluorescence properties of tryptophan. For instance, the presence of a nitrogen atom at the 7-position in 7-azatryptophan (B1233867) results in a notable red shift in both its absorption and emission spectra compared to natural tryptophan. nih.gov This spectral shift allows for the selective excitation and detection of the analog, minimizing interference from the background fluorescence of native tryptophan residues. nih.govpnas.org It is anticipated that the 7-benzyloxy group in 7-benzyloxy-DL-tryptophan would similarly modulate the electronic properties of the indole ring, likely resulting in altered photophysical characteristics that are advantageous for its use as a biochemical probe.

The Fmoc group attached to the alpha-amino group of 7-benzyloxy-DL-tryptophan is instrumental for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This technique allows for the precise, site-specific placement of the modified amino acid within a peptide chain. chapman.edu Consequently, peptide-based probes can be designed to target specific proteins or cellular locations, with the 7-benzyloxy-tryptophan residue acting as a localized fluorescent reporter.

The potential applications of probes derived from this compound are extensive. These probes can be employed to investigate:

Protein Conformation and Dynamics: Changes in the fluorescence of the 7-benzyloxy-tryptophan residue can signal conformational changes in a protein upon ligand binding, folding, or interaction with other molecules. bmglabtech.com

Protein-Protein and Protein-Ligand Interactions: The unique spectral properties of the modified tryptophan can be utilized in Förster Resonance Energy Transfer (FRET) studies to measure distances and monitor binding events. nih.govsemanticscholar.org The 7-benzyloxy-tryptophan could serve as either a donor or an acceptor in a FRET pair.

The table below illustrates a comparison of the photophysical properties of L-tryptophan and a related analog, 7-azatryptophan, to provide context for the potential characteristics of 7-benzyloxy-DL-tryptophan.

| Compound | Absorption Maximum (λabs) | Emission Maximum (λem) | Stokes Shift |

| L-Tryptophan | ~280 nm | ~350 nm | ~70 nm |

| 7-Azatryptophan | ~290 nm | ~396 nm | ~106 nm |

Data based on known properties of tryptophan and its analogs. nih.gov

The synthesis of a peptide-based probe using this compound would follow the standard steps of solid-phase peptide synthesis, as outlined in the table below.

| Step | Description |

| 1. Resin Preparation | An amino acid is attached to a solid support resin. |

| 2. Deprotection | The Fmoc protecting group is removed from the resin-bound amino acid. |

| 3. Coupling | The next Fmoc-protected amino acid (e.g., this compound) is activated and coupled to the deprotected amino group on the resin. |

| 4. Repetition | Steps 2 and 3 are repeated to elongate the peptide chain. |

| 5. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. |

This systematic approach enables the creation of custom-designed probes for a wide array of research applications in biochemistry and cell biology.

Analytical Methodologies for Characterization in Research Settings

Purity Assessment of Fmoc-7-benzyloxy-DL-Tryptophan and its Conjugates in Research Synthesis

The purity of this compound and the peptides derived from it is a critical parameter that directly influences the reliability of research outcomes. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography is extensively used to determine the chemical and enantiomeric purity of Fmoc-protected amino acids. phenomenex.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a stationary phase, such as a C18 column, and a mobile phase consisting of a gradient of aqueous solvent (often water with 0.1% trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) with 0.1% trifluoroacetic acid). csic.es The presence of the bulky, hydrophobic Fmoc and benzyloxy groups results in a significant retention time on the nonpolar stationary phase. Impurities, such as starting materials or byproducts from the synthesis, will ideally have different retention times, allowing for their separation and quantification. The purity is assessed by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

For peptide conjugates, RP-HPLC is similarly used to analyze the crude product after solid-phase peptide synthesis (SPPS). A successful synthesis is indicated by a major peak corresponding to the full-length peptide. kcl.ac.uk The presence of multiple peaks can signify incomplete reactions, side-product formation, or degradation of the peptide. kcl.ac.uk

Since this compound is a racemic mixture (DL), chiral HPLC can be employed to separate the D- and L-enantiomers if enantiomeric purity is a concern for a specific application. Polysaccharide-based chiral stationary phases are effective for resolving the enantiomers of N-Fmoc protected α-amino acids. phenomenex.com

Mass Spectrometry is another indispensable tool for purity assessment, primarily used to confirm the molecular weight of the synthesized compound and its peptide conjugates. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its calculated mass. The presence of ions with other mass-to-charge ratios would indicate impurities. csic.es Similarly, after peptide synthesis, mass spectrometry confirms that the major HPLC peak corresponds to the peptide with the correct mass, verifying the successful incorporation of the 7-benzyloxy-tryptophan residue. kcl.ac.ukku.dk

Below is an interactive data table summarizing typical analytical parameters for purity assessment.

| Technique | Parameter | Typical Value/Condition | Purpose |

| RP-HPLC | Column | C18 (e.g., 3 µm, 4.6 × 150 mm) | Separation of the compound from impurities based on hydrophobicity. |

| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) | Elution of the compound from the column. | |

| Detection | UV at 220 nm or 280 nm | Detection of the peptide backbone and aromatic side chains. | |

| Flow Rate | 1.0 mL/min | Controls the speed of separation. | |

| Chiral HPLC | Column | Polysaccharide-based (e.g., Lux Cellulose-1) | Separation of D- and L-enantiomers. |

| Mobile Phase | Isocratic mixture of organic solvent (e.g., Acetonitrile) and acidic additive (e.g., TFA) | Differential interaction with the chiral stationary phase for enantioseparation. | |

| Mass Spectrometry | Ionization Source | ESI or MALDI | Generation of gas-phase ions for mass analysis. |

| Analyzer | Time-of-Flight (TOF) or Quadrupole | Separation of ions based on their mass-to-charge ratio. | |

| Expected m/z | [M+H]⁺, [M+Na]⁺ for the amino acid or peptide | Confirmation of molecular weight. |

Spectroscopic Techniques for Structural Elucidation of Peptide Products

Once a peptide containing 7-benzyloxy-DL-tryptophan has been synthesized and purified, spectroscopic methods are employed to confirm its primary structure and, in some cases, to probe its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural analysis of molecules in solution. For a peptide containing 7-benzyloxy-DL-tryptophan, one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments can provide a wealth of information. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the 7-benzyloxy-tryptophan residue, in addition to the signals from other amino acids in the peptide chain. For instance, the aromatic protons of the indole (B1671886) and benzyl (B1604629) groups would appear in the downfield region (typically 6.5-8.0 ppm), while the α- and β-protons would be found in the aliphatic region. By analogy to Nα-FMOC-L-Tryptophan, specific proton chemical shifts can be predicted and assigned. chemicalbook.com Two-dimensional NMR experiments help to establish connectivity between protons, confirming the amino acid sequence and the integrity of the side chain.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is crucial for confirming the amino acid sequence of the peptide. nih.gov In an MS/MS experiment, the parent ion of the peptide is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are then analyzed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read. The presence of a mass difference corresponding to the 7-benzyloxy-tryptophan residue (C₁₈H₁₆N₂O) would definitively confirm its incorporation at the correct position in the peptide chain. nih.govnih.gov

Fluorescence Spectroscopy can be utilized due to the intrinsic fluorescence of the tryptophan indole ring. acs.orgscbt.com The introduction of the benzyloxy group at the 7-position can modulate the fluorescence properties (quantum yield, emission maximum) compared to native tryptophan. These unique spectral properties can be used to study the local environment of the modified tryptophan residue within the peptide and to monitor conformational changes or binding events. scbt.com

Infrared (IR) Spectroscopy provides information about the functional groups present in the peptide. Characteristic absorption bands for the amide bonds (Amide I and Amide II bands), as well as vibrations from the aromatic rings and the ether linkage of the benzyloxy group, would be expected in the IR spectrum. While not typically used for detailed structural elucidation of the entire peptide, it can confirm the presence of key functional groups.

The following table summarizes the application of these spectroscopic techniques.

| Technique | Information Obtained | Expected Observations for a 7-Benzyloxy-Tryptophan Peptide |

| NMR Spectroscopy | Atomic connectivity, 3D structure | Characteristic signals for indole, benzyl, and backbone protons; NOE cross-peaks for conformational analysis. |

| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence | Fragmentation pattern confirming the position of the 7-benzyloxy-tryptophan residue. |

| Fluorescence Spectroscopy | Local environment of the tryptophan residue, conformational changes | Characteristic excitation and emission spectra, potentially shifted compared to native tryptophan. |

| Infrared (IR) Spectroscopy | Presence of functional groups | Absorption bands for amide bonds, aromatic C-H, and C-O-C ether stretch. |

Future Directions and Emerging Research Avenues

Expansion of Modified Tryptophan Derivative Libraries

The creation of diverse chemical libraries is fundamental to discovering new functionalities in peptides and proteins. Tryptophan, with its indole (B1671886) side chain, offers numerous positions for modification, making it a prime target for generating novel analogs. researchgate.net The synthesis of modified tryptophan derivatives is a burgeoning field, employing strategies that range from building the indole ring system onto an amino acid backbone to the late-stage functionalization of the tryptophan moiety itself within a peptide sequence. rsc.orgchim.it

Fmoc-7-benzyloxy-DL-tryptophan represents a valuable building block for these libraries for several key reasons:

Site-Specific Modification : The 7-position of the indole ring provides a specific site for introducing chemical diversity. The benzyloxy group can be deprotected to a hydroxyl group, which can serve as a handle for further chemical modifications, or it can be replaced entirely with other functional groups to systematically probe structure-activity relationships.

Peptide Synthesis Readiness : The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes the compound immediately suitable for use in solid-phase peptide synthesis (SPPS). vectorlabs.comactivotec.com This allows for its direct and precise incorporation into peptide chains, facilitating the creation of peptides with tailored properties.

Scaffold for Further Diversification : The core structure is a platform for developing a wide array of derivatives. Methods such as photocatalytic C2-alkylation, palladium-catalyzed cross-coupling, and enzymatic synthesis using engineered tryptophan synthase (TrpS) can be applied to create a portfolio of 7-substituted tryptophans with varied electronic and steric properties. chim.itacs.org

The systematic expansion of libraries containing analogs like this compound is crucial for developing next-generation therapeutic peptides, molecular probes, and engineered proteins with enhanced stability and novel functions. researchgate.net

| Synthetic Strategy | Description | Potential Application for 7-Benzyloxy-Tryptophan Analogs |

| Late-Stage C-H Functionalization | Direct modification of the tryptophan indole ring within an existing peptide sequence, often using transition metal or photoredox catalysis. rsc.orgacs.org | Modification of peptides already containing a 7-hydroxy-tryptophan residue (from de-benzylation) to introduce diverse functional groups at a late stage. |

| Biocatalytic Synthesis | Use of enzymes, such as tryptophan synthase (TrpS), to catalyze the condensation of a substituted indole with serine. chim.it | Enzymatic synthesis of enantiomerically pure L- or D-7-benzyloxy-tryptophan from 7-benzyloxyindole (B21248) and serine. |

| Cross-Coupling Reactions | Palladium-catalyzed methods like Suzuki or Negishi coupling to attach various groups to a halogenated indole precursor before forming the amino acid. chim.it | Synthesis of a wide range of 7-aryl- or 7-alkyl-tryptophan derivatives starting from a 7-bromoindole (B1273607) scaffold. |

| Chiral Auxiliary-Facilitated Synthesis | Use of chiral auxiliaries, such as (S)-methylbenzylamine, in Strecker amino acid synthesis to produce enantiomerically pure tryptophan analogs from corresponding indoles. rsc.org | Asymmetric synthesis of optically pure (S)- or (R)-7-benzyloxy-tryptophan for specific biological applications. |

Advanced Applications in Chemical Probe Design

Tryptophan's intrinsic fluorescence makes it a natural probe for studying protein structure and function; however, its complex photophysics and common occurrence in proteins can complicate data interpretation. acs.orgnih.gov This has driven the development of tryptophan analogs with more useful spectroscopic properties, such as red-shifted absorption and emission spectra, which allow their signals to be isolated from native tryptophans. acs.orgnih.gov

This compound serves as an excellent starting point for designing advanced chemical probes:

Fluorescent Probes : Modification at the 7-position of the indole ring significantly impacts its photophysical properties. For example, 7-azatryptophan (B1233867), an isostere of tryptophan, exhibits a notable red shift in its fluorescence emission. nih.gov The 7-benzyloxy-tryptophan scaffold can be similarly exploited. By replacing the benzyl (B1604629) group with various fluorophores or environmentally sensitive dyes, novel probes can be created to monitor protein conformational changes, ligand binding, or local electrostatic environments with high specificity. nih.gov

Enzyme Activity Probes : Tryptophan analogs are designed as tool compounds to investigate enzymes involved in tryptophan metabolism, such as Indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. rsc.orgrsc.org Derivatives of 7-benzyloxy-tryptophan could be synthesized to act as inhibitors or mechanistic probes for IDO1 and related enzymes, helping to elucidate their catalytic cycles and inform the design of more potent drugs. rsc.org

Bio-orthogonal Probes : The benzyloxy group can be replaced with moieties containing bio-orthogonal handles, such as alkynes or azides. Once incorporated into a peptide or protein, these handles allow for "click chemistry" reactions to attach reporter groups like biotin (B1667282) or fluorescent tags for protein profiling and imaging studies. researchgate.net

| Probe Type | Design Principle | Relevance of 7-Benzyloxy-Tryptophan Scaffold |

| Fluorescent Probes | Incorporate modifications that shift absorption/emission wavelengths away from native tryptophan. acs.orgnih.gov | The 7-position is a known site for modulating photophysical properties, as seen with 7-azatryptophan. nih.gov |

| Enzyme Inhibitors/Probes | Design analogs that mimic substrates or intermediates to study enzyme mechanisms, like for IDO1. rsc.orgrsc.org | The substituted indole core can be tailored to interact with the active site of tryptophan-metabolizing enzymes. |

| Protein Profiling Probes | Introduce bio-orthogonal handles (e.g., alkynes) for subsequent "click" modification with reporter tags. researchgate.net | The 7-position offers a site to attach a clickable handle without disrupting the C2 and C3 positions crucial for other reactions. |

Interdisciplinary Research Integrating this compound in Novel Biomaterial Development

The field of biomaterials has seen a surge in the use of simple, bio-inspired building blocks for creating functional materials. Fmoc-modified amino acids are prominent in this area due to their remarkable ability to self-assemble into well-ordered nanostructures, such as hydrogels. beilstein-journals.orgrsc.org This self-assembly is driven by a combination of hydrophobic interactions and π-π stacking of the aromatic Fmoc groups, often stabilized by hydrogen bonding between the amino acid components. beilstein-journals.orgnih.gov

This compound is a compelling candidate for interdisciplinary research in biomaterial science:

Modulation of Self-Assembly : The introduction of a bulky, hydrophobic benzyloxy group at the 7-position of the tryptophan side chain is expected to significantly influence the kinetics and thermodynamics of the self-assembly process. This could lead to the formation of hydrogels or other nanostructures with unique morphologies and distinct mechanical properties (e.g., stiffness, porosity) compared to those formed from simpler Fmoc-amino acids like Fmoc-tryptophan or Fmoc-phenylalanine. beilstein-journals.org

Functional Hydrogels for Drug Delivery : Hydrogels derived from Fmoc-amino acids are extensively explored as carriers for localized drug delivery. beilstein-journals.org A hydrogel matrix formed from this compound could be designed to encapsulate therapeutic agents. The specific chemical nature of the benzyloxy-indole side chain could offer unique non-covalent interactions with encapsulated drugs, potentially controlling their release profile.

Bioactive Scaffolds : The tryptophan moiety itself can impart bioactivity. For example, hydrogels made from some Fmoc-amino acids, including Fmoc-tryptophan, have demonstrated antimicrobial properties. beilstein-journals.org Future research could explore whether materials derived from this compound possess inherent bioactivity or could be used as scaffolds for tissue engineering, leveraging the unique chemistry of the functionalized indole ring to influence cell adhesion, proliferation, and differentiation.

This research avenue merges the principles of peptide chemistry with materials science and biomedical engineering, opening possibilities for creating novel, functional biomaterials from precisely designed molecular components.

Q & A

Basic: What are the critical steps for synthesizing Fmoc-7-benzyloxy-DL-tryptophan using solid-phase peptide synthesis (SPPS)?

Answer:

The synthesis involves sequential Fmoc-deprotection, coupling, and cleavage steps. Key steps include:

- Resin Preparation : Use Rink amide MBHA resin swelled in DMF, followed by piperidine-mediated Fmoc removal .

- Coupling : Activate this compound with HBTU/DIPEA (1.95:3 molar ratio) in DMF for 30–60 minutes under microwave-assisted SPPS conditions to enhance efficiency .

- Cleavage : Treat with TFA-based cocktail (95% TFA, 2.5% H₂O, 2.5% TIPS) for 2–3 hours to release the peptide while preserving the benzyloxy group .

- Purification : Use ice-cold diethyl ether precipitation and lyophilization to isolate the product .

Advanced: How does steric hindrance from the 7-benzyloxy group affect coupling efficiency in SPPS?

Answer:

The bulky benzyloxy group at the tryptophan indole ring can reduce coupling efficiency due to steric clashes. Mitigation strategies include:

- Extended Coupling Times : Prolong reactions (e.g., 2 hours) with double coupling cycles.

- Microwave Assistance : Apply microwave irradiation (e.g., 50°C, 20 W) to improve reagent diffusion .

- Solvent Optimization : Use DMF:DCM (1:1) mixtures to enhance solubility of the protected amino acid .

Monitor efficiency via Kaiser test or HPLC analysis of truncated sequences .

Basic: What analytical methods validate the purity and identity of this compound?

Answer:

- HPLC : Use C18 reverse-phase columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>97% by area under the curve) .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 527.59 for Fmoc-L-Trp(Boc)-OH analogs) .

- Chiral Analysis : Employ chiral columns or circular dichroism to detect ≤0.5% D-enantiomer contamination .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from solvent polarity, temperature, or measurement techniques. Standardize protocols:

- Solvent Screening : Test solubility in DMF, DCM, and THF at 25°C using gravimetric analysis.

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers (pH 7.4) to explain low bioavailability .

- Literature Cross-Referencing : Compare data with structurally similar compounds (e.g., Fmoc-Trp(Boc)-OH solubility in DMF: ~50 mg/mL) .

Basic: What storage conditions preserve this compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent Fmoc group degradation .

- Solvent : Lyophilized powder is stable for >1 year; avoid prolonged exposure to DMF (>1 week) to minimize racemization .

Advanced: What strategies prevent racemization during benzyloxy-group deprotection?

Answer:

Racemization risks increase under acidic or basic conditions. Optimize protocols:

- Mild Acidolysis : Use 33% HBr in acetic acid (0°C, 1 hour) instead of TFA for selective benzyloxy removal .

- Enzymatic Deprotection : Explore lipases or esterases for stereospecific cleavage in aqueous buffers (pH 6–8) .

- Monitor Enantiomeric Purity : Use chiral HPLC post-deprotection to ensure <1% racemization .

Basic: How is this compound used in studying protein-protein interactions?

Answer:

Its hydrophobic indole moiety facilitates:

- Peptide Probes : Incorporate into binding domains (e.g., SH2 or PDZ) to mimic native tryptophan interactions .

- Fluorescence Quenching : Monitor conformational changes via intrinsic tryptophan fluorescence shifts upon target binding .

Advanced: How to design peptide inhibitors targeting tryptophan-dependent enzymes using this compound?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying benzyloxy substituents (e.g., 5- or 6-position) to map enzyme active sites .

- Kinetic Assays : Measure inhibition constants (Kᵢ) using Michaelis-Menten plots under varied substrate concentrations .

- Molecular Docking : Validate binding modes with AutoDock Vina, focusing on indole-benzyloxy interactions with catalytic residues .

Basic: What are the key differences between Boc and benzyloxy protecting groups in tryptophan derivatives?

Answer:

- Boc (tert-butoxycarbonyl) : Removed via TFA (labile) but incompatible with strong nucleophiles.

- Benzyloxy : Stable under acidic SPPS conditions but requires HBr or hydrogenolysis for cleavage .

- Application Context : Use benzyloxy for orthogonal protection in multi-step syntheses requiring selective deprotection .

Advanced: How to troubleshoot low yields in this compound-mediated peptide couplings?

Answer:

Common issues and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.